![molecular formula C9H7Cl3O2 B1316858 2-(2,4-Dichlorophenoxy)propanoyl chloride CAS No. 58048-37-6](/img/structure/B1316858.png)
2-(2,4-Dichlorophenoxy)propanoyl chloride
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Description
Scientific Research Applications
Sorption to Soil and Organic Matter
The sorption behavior of phenoxy herbicides, including 2-(2,4-Dichlorophenoxy)propanoyl chloride, to soil, organic matter, and minerals is crucial for understanding their environmental fate. Sorption to soil organic matter and iron oxides plays a significant role in the environmental behavior of these herbicides, affecting their mobility, bioavailability, and degradation rates in the soil environment. Factors such as soil pH, organic carbon content, and the presence of metal oxides influence the sorption process significantly (Werner, Garratt, & Pigott, 2012).
Toxicity and Environmental Impact
Research on the toxicity and environmental impact of 2,4-D and related compounds highlights concerns regarding their effects on aquatic ecosystems and non-target species. The widespread use of these herbicides in agricultural settings leads to direct and indirect exposure to natural environments, raising questions about their toxicological effects on human health and ecosystems. Future research should focus on assessing exposure in human and vertebrate bioindicators and the degradation of these compounds to understand their full impact (Zuanazzi, Ghisi, & Oliveira, 2020).
Treatment of Contaminated Wastewater
The pesticide industry produces high-strength wastewater containing various toxic pollutants, including 2-(2,4-Dichlorophenoxy)propanoyl chloride. Biological processes and granular activated carbon treatment are effective in removing a significant portion of these contaminants from wastewater. These treatment methodologies can achieve high removal efficiencies, indicating their potential for producing high-quality effluent and reducing environmental contamination (Goodwin, Carra, Campo, & Soares, 2018).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)propanoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O2/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQSXERGNKDILF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=C(C=C(C=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558730 |
Source
|
Record name | 2-(2,4-Dichlorophenoxy)propanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20558730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)propanoyl chloride | |
CAS RN |
58048-37-6 |
Source
|
Record name | 2-(2,4-Dichlorophenoxy)propanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20558730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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